molecular formula C23H26ClN5O3S B2867028 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1185039-32-0

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2867028
CAS No.: 1185039-32-0
M. Wt: 488
InChI Key: XBZOOFVBPRWBDE-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacological Potential

The molecular interaction studies of related biarylpyrazole compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), provide insights into the antagonist activity at cannabinoid receptors. These studies involve conformational analyses, development of pharmacophore models, and quantitative structure-activity relationship (QSAR) models to understand the binding interaction with receptors. Such insights are crucial for the design of compounds with potential therapeutic uses, especially in targeting cannabinoid receptors which play significant roles in various physiological processes (Shim et al., 2002).

Synthetic Methodologies and Chemical Characterization

Research on the synthesis of new piperazine and triazolo-pyrazine derivatives, including structural analogs of the discussed compound, highlights advancements in synthetic methodologies. These derivatives are characterized by techniques such as NMR, IR, and mass spectrometry, and their antimicrobial activities are evaluated, providing a foundation for the development of novel antimicrobials (Patil et al., 2021). Additionally, the X-ray structure characterization of pyrazole carboxamide derivatives further aids in the understanding of molecular structures and their potential interactions (Lv et al., 2013).

Potential Therapeutic Applications

The exploration of diaryl dihydropyrazole-3-carboxamides for their in vivo antiobesity activity related to CB1 receptor antagonism suggests potential therapeutic applications. These compounds, through modifications of the dihydropyrazole scaffold, have shown significant effects in appetite suppression and body weight reduction in animal models, underlining their potential in obesity treatment (Srivastava et al., 2007).

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-16-7-8-19(13-17(16)2)25-22(30)21-15-27(3)26-23(21)33(31,32)29-11-9-28(10-12-29)20-6-4-5-18(24)14-20/h4-8,13-15H,9-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZOOFVBPRWBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.